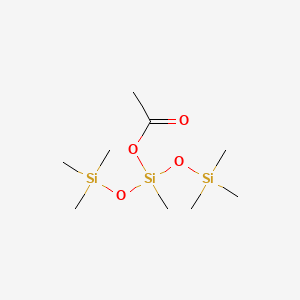
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is an organosilicon compound known for its unique chemical properties and applications. This compound is characterized by the presence of silicon-oxygen bonds and is widely used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane typically involves the hydrosilylation of siloxanes. The process is carried out in a Pyrex temperature-controlled reactor. A catalyst, often platinum, is introduced into the reactor along with a mixture of octamethylcyclotetrasiloxane, hydrogen, and vinyl siloxane in a 2:3:1 ratio. The reactor is evacuated and the mixture is stirred at a constant temperature. The reaction is heated to 70°C for 1.5 hours, and the product is purified using silica gel chromatography .
Industrial Production Methods
In industrial settings, the production of this compound involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Reduction: Acts as a reducing agent in the reduction of carboxamides to amines.
Substitution: Involves the replacement of functional groups in organic molecules.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, temperatures around 70°C.
Reduction: Platinum-catalyzed, often carried out at room temperature.
Substitution: Various organic reagents, depending on the desired product.
Major Products Formed
Hydrosilylation: Siloxane derivatives.
Reduction: Amines from carboxamides.
Substitution: Functionalized organic compounds.
Wissenschaftliche Forschungsanwendungen
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is used in various scientific research fields:
Chemistry: As a reducing agent and in the synthesis of siloxane polymers.
Biology: In the modification of biomolecules for research purposes.
Industry: Used in the production of silicone rubbers, gels, and specialty additives.
Wirkmechanismus
The compound exerts its effects primarily through its silicon-hydrogen bonds, which are highly reactive. In hydrosilylation reactions, the silicon-hydrogen bond adds across double bonds in organic molecules, forming new silicon-carbon bonds. This reactivity is facilitated by the presence of platinum catalysts, which activate the silicon-hydrogen bond for addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: Similar structure but lacks the acetoxy group.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of acetoxy.
1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane: Contains phenyl groups instead of acetoxy.
Uniqueness
1,3,3,3-Tetramethyl-1-trimethylsilyloxy-1-acetoxy-disiloxane is unique due to its acetoxy group, which imparts different reactivity and properties compared to other similar compounds. This makes it particularly useful in specific industrial and research applications where such reactivity is desired.
Eigenschaften
CAS-Nummer |
72403-64-6 |
|---|---|
Molekularformel |
C9H24O4Si3 |
Molekulargewicht |
280.54 g/mol |
IUPAC-Name |
[methyl-bis(trimethylsilyloxy)silyl] acetate |
InChI |
InChI=1S/C9H24O4Si3/c1-9(10)11-16(8,12-14(2,3)4)13-15(5,6)7/h1-8H3 |
InChI-Schlüssel |
PUDBXKHEIBPXCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)
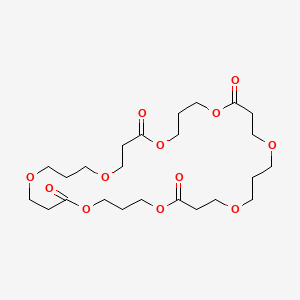
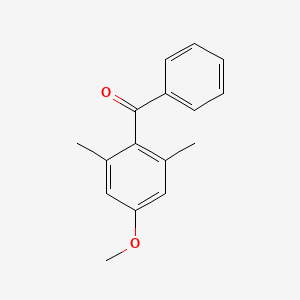
![5-(2-Nitrobenzyl)-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14453491.png)
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
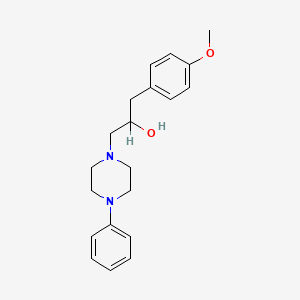
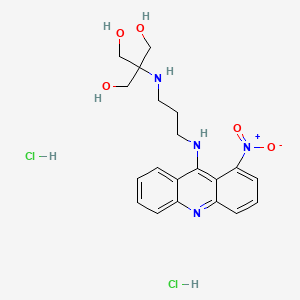
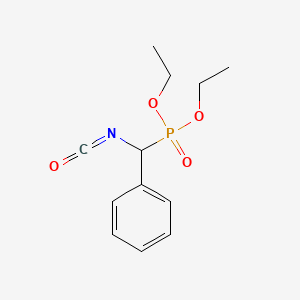
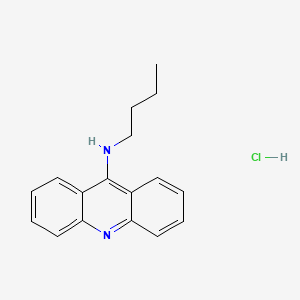

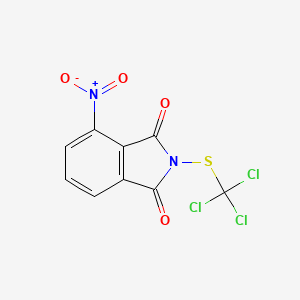
![2-amino-N-[2-[4-chloro-N-[2-(diethylamino)ethyl]-2-(2-fluorobenzoyl)anilino]acetyl]acetamide;oxalic acid](/img/structure/B14453545.png)
